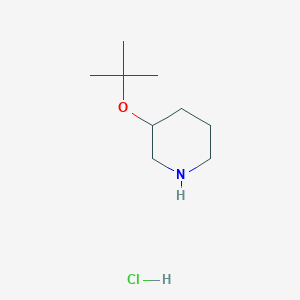

3-(tert-Butoxy)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(tert-Butoxy)piperidine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a piperidine derivative where the piperidine ring is substituted at the third position with a tert-butoxy group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)piperidine hydrochloride typically involves the reaction of piperidine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature to 50°C

Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid

Solvent: Common solvents include dichloromethane or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable method for the synthesis of tert-butyl esters, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butoxy group may yield tert-butyl ketone, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

3-(tert-Butoxy)piperidine hydrochloride serves as a key intermediate in the synthesis of several biologically active molecules. The piperidine core is a privileged scaffold found in numerous drugs, particularly those targeting the central nervous system. Its applications include:

- Neurotransmitter Modulation : The compound has been explored for its potential effects on neurotransmitter systems, which may have implications for treating neurological disorders such as Parkinson's disease and depression .

- Structure-Activity Relationship Studies : By modifying functional groups attached to the piperidine ring, researchers can investigate the structure-activity relationships (SAR) of these compounds, leading to the development of new therapeutic agents .

Dual-Target Ligands

Recent studies have indicated that compounds derived from this compound can act as dual-target ligands, simultaneously inhibiting monoamine oxidase B (MAO-B) and antagonizing histamine H3 receptors (H3R). This dual action is particularly promising for neurodegenerative diseases:

- MAO-B Inhibition : Inhibiting MAO-B can increase dopamine levels in the brain, which is beneficial for conditions like Parkinson's disease. Preliminary studies show that derivatives exhibit significant inhibitory potency against MAO-B with IC50 values below 50 nM .

- H3R Antagonism : Compounds have shown antagonistic effects on H3R, potentially influencing appetite regulation and neurotransmitter release .

Neuropharmacological Effects

In animal models, administration of this compound has demonstrated effects on feeding behavior, indicating its role in appetite regulation through H3R antagonism. These findings suggest potential applications in treating obesity or metabolic disorders .

Antidepressant-Like Activity

Behavioral assays suggest that this compound may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine pathways. These preliminary findings warrant further investigation into its therapeutic potential for mood disorders .

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group for amines, allowing for selective reactions at other functional groups. The piperidine ring can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

(3S)-3-(tert-Butoxy)piperidine hydrochloride: A stereoisomer with similar chemical properties.

1-Boc-3-piperidone: A related compound with a tert-butoxycarbonyl protecting group.

Piperidine derivatives: Various piperidine-based compounds used in organic synthesis and pharmaceutical research.

Uniqueness

3-(tert-Butoxy)piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the tert-butoxy group, which provides distinct reactivity and stability compared to other piperidine derivatives. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals.

Biological Activity

3-(tert-Butoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is a six-membered saturated heterocycle containing one nitrogen atom. The compound has the molecular formula C15H24ClNO and is typically encountered as a hydrochloride salt, enhancing its solubility in polar solvents. This solubility is crucial for its application in biological systems and synthetic processes.

Biological Activity Overview

The biological activity of this compound has been linked to its interaction with various neurotransmitter systems, suggesting potential implications in treating neurological disorders. Its structural similarity to psychoactive compounds indicates that it may influence central nervous system functions, although specific mechanisms remain to be fully elucidated .

Potential Pharmacological Applications

- Neurological Disorders : Preliminary studies suggest that this compound could be explored for its effects on neurotransmitter systems, potentially aiding in the treatment of conditions such as depression or anxiety.

- Cancer Research : Research indicates that piperidine derivatives can exhibit anticancer properties. For instance, certain piperidine compounds have shown cytotoxic effects against various cancer cell lines, indicating a possible avenue for further investigation using this compound .

- Synthetic Applications : The compound serves as a valuable building block in the synthesis of other biologically active molecules, allowing for the exploration of structure-activity relationships (SAR) that could lead to the development of new pharmaceuticals.

Synthesis Methods

Several synthesis methods have been reported for this compound. These methods allow for flexibility in modifying the compound for various applications:

- Direct Alkylation : Involves alkylating piperidine derivatives with tert-butyl halides.

- Protective Group Strategies : Utilizing tert-butoxy as a protecting group allows selective functionalization of other reactive sites on the piperidine ring.

Table 1: Comparative Biological Activities of Piperidine Derivatives

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 3-(aminomethyl)piperidine hydrochloride | Aminomethyl group instead of tert-butoxy | Potentially different CNS activity |

| (R)-3-(Boc-Amino)piperidine hydrochloride | Boc protection on amino group | Enhanced stability and selectivity |

| 4-(tert-Butyl)phenoxy-piperidine hydrochloride | Phenoxy group addition | Distinct pharmacological profile |

This table illustrates how variations in functional groups influence the biological activity and chemical reactivity of piperidine derivatives.

Notable Research Studies

- Cytotoxicity Assays : Studies have demonstrated that certain piperidine derivatives exhibit significant cytotoxicity against cancer cell lines. For example, derivatives showed IC50 values indicating potent inhibition of cell proliferation compared to standard chemotherapeutic agents .

- Neurotransmitter Interaction : Investigations into the interaction of this compound with neurotransmitter receptors have suggested potential modulatory effects, which may contribute to its therapeutic potential in neurological disorders .

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCPQUPKEXMJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.